5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-dione

Catalog No.
S14170508
CAS No.
M.F
C9H15N3O3
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-di...

Product Name

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-dione

IUPAC Name

5-amino-1-(3-ethoxypropyl)pyrimidine-2,4-dione

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C9H15N3O3/c1-2-15-5-3-4-12-6-7(10)8(13)11-9(12)14/h6H,2-5,10H2,1H3,(H,11,13,14)

InChI Key

MECNJMHNWYEAPS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=C(C(=O)NC1=O)N

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by the presence of an amino group and an ethoxypropyl substituent. The compound has a molecular formula of C9H13N3O3C_9H_{13}N_3O_3 and a molecular weight of approximately 211.21 g/mol. Its structure features a pyrimidine ring with a dione functional group, which contributes to its reactivity and potential biological activity. The compound is notable for its diverse applications in pharmaceuticals and organic synthesis.

The chemical reactivity of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the dione structure can undergo tautomerization and condensation reactions. For instance, it may react with electrophiles due to the electron-rich nature of the nitrogen atom in the amino group. Additionally, the compound can participate in cyclization reactions, potentially forming more complex structures.

The synthesis of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring: Starting materials may include urea or thiourea derivatives reacted with aldehydes or ketones.
  • Introduction of the Ethoxypropyl Group: This can be achieved through alkylation reactions where an ethoxypropyl halide reacts with the pyrimidine intermediate.
  • Amino Group Addition: The amino group can be introduced via nucleophilic substitution or reduction of nitro or cyano precursors.

These steps may vary based on the specific reagents and conditions used.

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for their herbicidal and fungicidal properties.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione with biological targets are essential for understanding its mechanism of action. Interaction studies typically involve:

  • Molecular Docking Simulations: To predict how the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against various cell lines and understand its pharmacodynamics.

Such studies help elucidate its potential therapeutic applications and guide further research.

Several compounds share structural similarities with 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione. These include:

Compound NameMolecular FormulaNotable Properties
5-Aminopyrimidine-2,4(1H,3H)-dioneC4H4N4O3C_4H_4N_4O_3Exhibits antitumor activity
5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dioneC4H4N4O3C_4H_4N_4O_3Known for nitric oxide donor properties
5-Amino-1-(tetrahydrofuran-3-yl)methylpyrimidine-2,4(1H,3H)-dioneC9H13N3O3C_9H_{13}N_3O_3Similar structure with different substituents

Uniqueness

The uniqueness of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione lies in its specific ethoxypropyl substituent which may enhance solubility and bioavailability compared to other pyrimidine derivatives. This modification could lead to distinct pharmacological profiles and improved therapeutic efficacy.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

213.11134135 g/mol

Monoisotopic Mass

213.11134135 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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